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Compound of Interest

Compound Name: LP-130

Cat. No.: B1675262 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of

the gp130 inhibitor SC144 against alternative cancer therapies, supported by preclinical

experimental data.

This guide provides a comprehensive overview of the preclinical efficacy of SC144, a first-in-

class, orally active small-molecule inhibitor of glycoprotein 130 (gp130). The data presented is

compiled from various studies to facilitate a comparative analysis against standard

chemotherapy agents and other targeted therapies that modulate the IL-6/STAT3 signaling

pathway, a critical oncogenic cascade.

Mechanism of Action: SC144
SC144 exerts its anti-tumor effects by directly binding to gp130, a co-receptor for the

interleukin-6 (IL-6) family of cytokines. This interaction induces the phosphorylation and

subsequent deglycosylation of gp130, leading to the abrogation of downstream STAT3 (Signal

Transducer and Activator of Transcription 3) phosphorylation and its translocation to the

nucleus.[1][2] The inhibition of the gp130/STAT3 axis ultimately results in the suppression of

genes that regulate cell cycle progression, angiogenesis, and apoptosis, leading to anti-tumor

activity.[1] The inhibitory effects of SC144 are specific to gp130-mediated signaling, as it does

not interfere with pathways activated by non-gp130 substrates such as IFN-γ, SDF-1α, and

PDGF.[3][4]
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The following tables summarize the quantitative preclinical efficacy data for SC144 and a

selection of alternative therapies investigated in similar cancer models. It is important to note

that direct head-to-head studies are limited, and variations in experimental conditions (e.g., cell

lines, xenograft models, dosing regimens) should be considered when interpreting these

comparative data.

In Vitro Efficacy: Inhibition of Cancer Cell Line
Proliferation
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in

inhibiting a specific biological or biochemical function. The data below represents the IC50

values for SC144 and other agents in various cancer cell lines.
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Compound Cancer Type Cell Line(s) IC50 (µM) Reference(s)

SC144 Ovarian Cancer

OVCAR-8,

OVCAR-5,

OVCAR-3

0.72, 0.49, 0.95 [1]

NCI/ADR-RES

(Paclitaxel &

Doxorubicin-

resistant)

0.43 [1]

HEY (Cisplatin-

resistant)
0.88 [1]

Paclitaxel Ovarian Cancer Multiple cell lines 0.0025 - 0.0075 [5]

Carboplatin Ovarian Cancer OVCAR3 <40 [6]

Kuramochi,

OVCAR8
>85 [6]

Gemcitabine
Pancreatic

Cancer
PANC-1 0.04855 [7]

Ruxolitinib Ovarian Cancer

OVCAR-8,

MDAH2774,

SKOV-3

13.37 - 18.53 [1]

Stattic

Head and Neck

Squamous Cell

Carcinoma

UM-SCC-17B,

OSC-19, Cal33,

UM-SCC-22B

2.282 - 3.481 [8]

Breast Cancer

(STAT3-

dependent)

Not specified
5.1 (in cell-free

assay)
[9]

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft
Models
The following table summarizes the in vivo efficacy of SC144 and comparator agents in mouse

xenograft models, a key indicator of a compound's potential therapeutic effect in a living
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organism.

Compound Cancer Model
Dosing
Regimen

Tumor Growth
Inhibition

Reference(s)

SC144

Human ovarian

cancer

xenografts

(OVCAR-8)

10 mg/kg, i.p.,

daily for 58 days

~73% reduction

in tumor volume
[3]

100 mg/kg, p.o.,

daily for 35 days

82% smaller

tumor volume

than control

[1]

SC144 +

Paclitaxel

MDA-MB-435

mouse xenograft
Not specified

Delayed tumor

growth in a dose-

dependent

manner

[10]

Bazedoxifene +

Paclitaxel

Human ovarian

cancer xenograft
Not specified

Inhibition of

tumor growth
[10]

Ruxolitinib +

Paclitaxel (low-

dose)

ID8 murine

ovarian cancer

30 mg/kg

Ruxolitinib daily

+ 10 mg/kg

Paclitaxel single

dose

Significantly

limited tumor

growth and

extended median

survival by

53.5%

[4][11]

Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and

potential replication of findings.

Cell Viability and Proliferation Assays (In Vitro)
Cell Lines and Culture: Human ovarian cancer cell lines (e.g., OVCAR-8, OVCAR-5,

OVCAR-3, SKOV-3, MDAH2774) and pancreatic cancer cell lines (e.g., PANC-1) are
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cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and

maintained in a humidified incubator at 37°C with 5% CO2.

Drug Treatment: Cells are seeded in 96-well plates and treated with various concentrations

of the test compounds (e.g., SC144, Paclitaxel, Carboplatin, Ruxolitinib, Stattic) for a

specified duration (typically 72 hours).

Viability Assessment: Cell viability is commonly determined using assays such as the MTT

(3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by using propidium

iodide staining followed by flow cytometry. The IC50 value is calculated from the dose-

response curves.

Xenograft Tumor Growth Assays (In Vivo)
Animal Models: Immunocompromised mice (e.g., nude mice) are typically used. Human

cancer cells (e.g., OVCAR-8) are subcutaneously inoculated into the flank of the mice.

Drug Administration: Once tumors reach a palpable size, mice are randomized into treatment

and control groups. The compounds are administered via the specified route (intraperitoneal

- i.p. or oral - p.o.) and schedule.

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using

calipers, and calculated using the formula: (length × width²) / 2.

Efficacy Evaluation: The anti-tumor efficacy is determined by comparing the average tumor

volume in the treated groups to the control (vehicle-treated) group. At the end of the study,

tumors may be excised for further analysis, such as western blotting to assess protein

expression levels.

Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows

discussed in this guide.
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Caption: Mechanism of action of SC144 in inhibiting the IL-6/gp130/STAT3 signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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